molecular formula C13H12Cl2N4O B2782388 (Z)-2-(3-chlorophenoxy)-N'-[(6-chloropyridin-2-yl)amino]ethanimidamide CAS No. 477852-71-4

(Z)-2-(3-chlorophenoxy)-N'-[(6-chloropyridin-2-yl)amino]ethanimidamide

Cat. No.: B2782388
CAS No.: 477852-71-4
M. Wt: 311.17
InChI Key: NJGFHXPAGZHABZ-UHFFFAOYSA-N
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Description

2-(3-chlorophenoxy)-N’-(6-chloro-2-pyridinyl)ethanehydrazonamide is a synthetic organic compound Its structure includes a chlorophenoxy group and a chloropyridinyl group connected via an ethanehydrazonamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-chlorophenoxy)-N’-(6-chloro-2-pyridinyl)ethanehydrazonamide typically involves the following steps:

    Formation of the chlorophenoxy intermediate: This can be achieved by reacting 3-chlorophenol with an appropriate halogenated ethane derivative under basic conditions.

    Formation of the chloropyridinyl intermediate: This involves the reaction of 6-chloro-2-pyridine with a suitable hydrazine derivative.

    Coupling reaction: The final step involves coupling the chlorophenoxy intermediate with the chloropyridinyl intermediate under suitable conditions to form the desired compound.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(3-chlorophenoxy)-N’-(6-chloro-2-pyridinyl)ethanehydrazonamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under strong oxidizing conditions, potentially leading to the formation of corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions could involve the conversion of the hydrazonamide group to an amine or other reduced forms.

    Substitution: The chlorophenoxy and chloropyridinyl groups may undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield oxides, while substitution could result in various substituted derivatives.

Scientific Research Applications

2-(3-chlorophenoxy)-N’-(6-chloro-2-pyridinyl)ethanehydrazonamide may have applications in several scientific fields:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor in biological studies.

    Medicine: Possible applications in drug discovery and development, particularly if the compound exhibits biological activity.

    Industry: Use in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(3-chlorophenoxy)-N’-(6-chloro-2-pyridinyl)ethanehydrazonamide would depend on its specific applications and targets. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    2-(3-chlorophenoxy)-N’-(6-chloro-2-pyridinyl)ethanehydrazonamide: can be compared with other compounds containing chlorophenoxy or chloropyridinyl groups.

    N’-(6-chloro-2-pyridinyl)ethanehydrazonamide: Similar structure but without the chlorophenoxy group.

    2-(3-chlorophenoxy)ethanehydrazonamide: Similar structure but without the chloropyridinyl group.

Uniqueness

The uniqueness of 2-(3-chlorophenoxy)-N’-(6-chloro-2-pyridinyl)ethanehydrazonamide lies in its specific combination of functional groups, which may confer unique chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

2-(3-chlorophenoxy)-N'-[(6-chloropyridin-2-yl)amino]ethanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12Cl2N4O/c14-9-3-1-4-10(7-9)20-8-12(16)18-19-13-6-2-5-11(15)17-13/h1-7H,8H2,(H2,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJGFHXPAGZHABZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)OCC(=NNC2=NC(=CC=C2)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Cl)OC/C(=N/NC2=NC(=CC=C2)Cl)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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